molecular formula C41H80O5 B1231620 1-Eicosanoyl-2-octadecanoyl-sn-glycerol

1-Eicosanoyl-2-octadecanoyl-sn-glycerol

Cat. No.: B1231620
M. Wt: 653.1 g/mol
InChI Key: SCGCTMVKIGULND-KDXMTYKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(20:0/18:0), also known as DAG(38:0) or diglyceride, belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(20:0/18:0) is considered to be a diradylglycerol lipid molecule. DG(20:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(20:0/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(20:0/18:0) is primarily located in the membrane (predicted from logP). In humans, DG(20:0/18:0) is involved in phosphatidylcholine biosynthesis PC(20:0/18:0) pathway and phosphatidylethanolamine biosynthesis pe(20:0/18:0) pathway. DG(20:0/18:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(20:0/18:0/18:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(20:0/18:0/16:0) pathway, de novo triacylglycerol biosynthesis TG(20:0/18:0/i-16:0) pathway, and de novo triacylglycerol biosynthesis TG(20:0/18:0/20:3(5Z, 8Z, 11Z)) pathway.
DG(20:0/18:0/0:0) is a diglyceride.

Properties

Molecular Formula

C41H80O5

Molecular Weight

653.1 g/mol

IUPAC Name

[(2S)-3-hydroxy-2-octadecanoyloxypropyl] icosanoate

InChI

InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-20-22-23-25-27-29-31-33-35-40(43)45-38-39(37-42)46-41(44)36-34-32-30-28-26-24-21-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3/t39-/m0/s1

InChI Key

SCGCTMVKIGULND-KDXMTYKHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCCCC

SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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